8-羟基去布利索喹

描述

Synthesis Analysis

The synthesis of 8-hydroxyquinolines, including 8-Hydroxydebrisoquin, often involves the Skraup reaction, a method that has been optimized to improve yield and selectivity. For instance, the synthesis of 8-hydroxyquinoline itself has been achieved through the reaction of o-aminophenol, o-nitrophenol, and glycerol in the presence of concentrated sulfuric acid under specific conditions to ensure the formation of the desired product (Chang-yun, 2008). Another method reported involves the deuteration process for the synthesis of 4-hydroxydebrisoquine sulphate, indicating the versatility and chemical manipulability of hydroxyquinoline derivatives (Meese, 1986).

Molecular Structure Analysis

8-Hydroxyquinolines are known for their planar structure, which is crucial for their ability to chelate metal ions. The structure-activity relationships (SAR) of these compounds highlight the importance of the hydroxyquinoline nucleus in mediating various biological activities, including antimicrobial and anticancer effects (Joaquim et al., 2021).

Chemical Reactions and Properties

8-Hydroxyquinoline derivatives engage in various chemical reactions, primarily due to their metal chelating capabilities. These reactions are foundational to their applications in medicinal chemistry, analytical chemistry, and even material science. For example, the formation of complexes with transition metals enhances their antimicrobial and anticancer properties, making them valuable in therapeutic applications (Prachayasittikul et al., 2013).

Physical Properties Analysis

The physical properties of 8-hydroxyquinoline derivatives, including solubility and fluorescence, are significantly influenced by their molecular structure. For instance, the introduction of substituents can modify these properties, enhancing their utility in various applications such as fluorescence sensing and organic light-emitting diodes (OLEDs) (Wu et al., 2000).

Chemical Properties Analysis

The chemical properties of 8-hydroxyquinolines, including their reactivity and stability, are pivotal for their diverse applications. Their ability to chelate metal ions is a cornerstone of their chemical behavior, influencing their use in medicinal chemistry for the treatment of various diseases, including neurodegenerative disorders and cancer (Albrecht, Fiege, & Osetska, 2008). This chelation ability is also exploited in analytical chemistry for the detection of metal ions, showcasing the wide-ranging utility of 8-hydroxyquinoline derivatives.

科学研究应用

药物开发和生物效应:8-羟基喹啉(包括 8-羟基去布利索喹)由于其多样化的生物效应而显示出作为候选药物的潜力。它们可以被操纵以生成各种衍生物和纳米粒子系统,使其成为药物化学中治疗癌症、HIV 和神经退行性疾病等疾病的多功能工具(Oliveri & Vecchio,2016) (Gupta 等人,2021)。

抗菌和抗癌剂:它正在被探索其对各种靶标的有效活性,包括作为新型抗菌剂、抗癌剂和抗阿尔茨海默病剂。它的结构为针对各种疾病开发有效且低毒的药物提供了优良的支架(Joaquim 等人,2021) (Saadeh 等人,2020)。

金属超分子化学:8-羟基喹啉是合成配位化学中不可或缺的一部分,导致超分子传感器、发光器件和自组装聚集体的开发。这表明该化合物在创建复杂分子系统中的重要性(Albrecht 等人,2008)。

抗菌纺织品:8-羟基去布利索喹已用于处理棉织物以赋予抗菌特性,表明其在医用纺织品和其他需要抗菌表面的应用中的潜力(Buyukakinci & Tezcan,2018)。

COVID-19 的治疗:羟氯喹是一种相关化合物,已研究其在治疗 COVID-19 中的潜在疗效,说明了 8-羟基喹啉衍生物在当前医学危机中的相关性(Meo 等人,2020)。

神经应用:某些衍生物刺激神经干细胞增殖,这可能为治疗痴呆和补充大脑神经元提供治疗益处(Haigh 等人,2016)。

安全和危害

属性

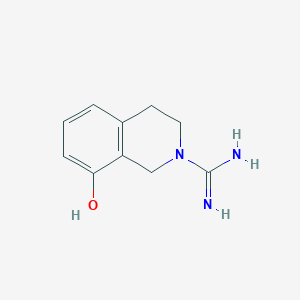

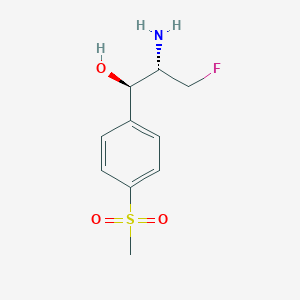

IUPAC Name |

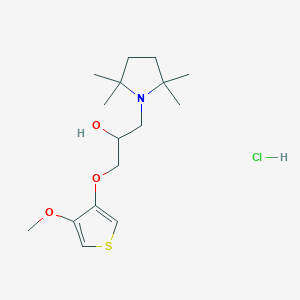

8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHPFQJFGPVJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196784 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxydebrisoquin | |

CAS RN |

46286-45-7 | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxydebrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)